N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound belonging to the triazoloquinoxaline family. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, a chlorobenzyl group, and a methoxyethyl substituent. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzylamine and 2-methoxyethylamine with a suitable triazoloquinoxaline precursor can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine, with temperatures maintained around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Studied for its potential anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also have a triazolo core and are studied for their anticancer properties.
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and methoxyethyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-16-30(17-13-18)24-26(28-15-14-27-24)32-21-9-6-20(7-10-21)25(31)29-23-11-8-19-4-2-3-5-22(19)23/h2-7,9-10,14-15,18,23H,8,11-13,16-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGHBRRNQATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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